2-Naphthalenesulfonic acid, 6-amino-5-((4-chloro-5-methyl-2-sulfophenyl)azo)-4-hydroxy-

Catalog No.
S14493957
CAS No.
59223-29-9
M.F
C17H14ClN3O7S2
M. Wt
471.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Naphthalenesulfonic acid, 6-amino-5-((4-chloro-5...

CAS Number

59223-29-9

Product Name

2-Naphthalenesulfonic acid, 6-amino-5-((4-chloro-5-methyl-2-sulfophenyl)azo)-4-hydroxy-

IUPAC Name

6-amino-5-[(4-chloro-5-methyl-2-sulfophenyl)diazenyl]-4-hydroxynaphthalene-2-sulfonic acid

Molecular Formula

C17H14ClN3O7S2

Molecular Weight

471.9 g/mol

InChI

InChI=1S/C17H14ClN3O7S2/c1-8-4-13(15(7-11(8)18)30(26,27)28)20-21-17-12(19)3-2-9-5-10(29(23,24)25)6-14(22)16(9)17/h2-7,22H,19H2,1H3,(H,23,24,25)(H,26,27,28)

InChI Key

QFEWOTSBMWXFIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)O)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)O)N

2-Naphthalenesulfonic acid, 6-amino-5-((4-chloro-5-methyl-2-sulfophenyl)azo)-4-hydroxy- is a complex organic compound characterized by its sulfonic acid group, azo linkage, and multiple functional groups. Its molecular formula is C22H18ClN3O5SC_{22}H_{18}ClN_{3}O_{5}S, and it has a molecular weight of approximately 526.324 g/mol. This compound features a naphthalene ring structure, which is known for its stability and aromatic properties, making it suitable for various chemical applications. The presence of the amino group and sulfonic acid enhances its solubility in water, which is beneficial for biological and industrial uses.

Typical of azo compounds and sulfonic acids. Key reactions include:

  • Azo Coupling: The compound can undergo further azo coupling reactions, where it can react with other aromatic amines to form new azo dyes.
  • Sulfonation: The sulfonic acid group can undergo electrophilic substitution reactions, allowing for further functionalization.
  • Reduction: The azo bond can be reduced to form amines under specific conditions, which can be utilized in synthetic pathways.

The synthesis of 2-Naphthalenesulfonic acid, 6-amino-5-((4-chloro-5-methyl-2-sulfophenyl)azo)-4-hydroxy- typically involves:

  • Azo Coupling Reaction: Starting from 6-amino-4-hydroxynaphthalene-2-sulfonic acid, it reacts with a diazonium salt derived from 4-chloro-5-methyl-2-sulfophenylamine.
  • Functionalization: Subsequent steps may involve the introduction of additional functional groups through electrophilic aromatic substitution or other organic transformations.

This process requires careful control of reaction conditions to ensure high yields and purity of the final product.

The compound finds applications in various fields:

  • Dyes and Pigments: It is primarily used as a dye in textile industries due to its vibrant color properties.
  • Biological Staining: Utilized in histology for staining tissues and cells.
  • Chemical Intermediates: Serves as an intermediate in the synthesis of other organic compounds.

Interaction studies involving 2-Naphthalenesulfonic acid, 6-amino-5-((4-chloro-5-methyl-2-sulfophenyl)azo)-4-hydroxy- often focus on:

  • Binding Affinity: Assessing how the compound interacts with biological targets or surfaces.
  • Toxicological Assessments: Evaluating its safety profile for use in consumer products or pharmaceuticals.

These studies are crucial for understanding the environmental impact and safety of the compound.

Several compounds share structural similarities with 2-Naphthalenesulfonic acid, 6-amino-5-((4-chloro-5-methyl-2-sulfophenyl)azo)-4-hydroxy-. Notable examples include:

Compound NameMolecular FormulaUnique Features
6-Amino-5-(4-chloro-5-methylsulfonylphenyl)azo-naphthaleneC23H17ClN3NaO6SC_{23}H_{17}ClN_{3}NaO_{6}SContains a different sulfonyl group
Disodium 6-amino-5-(4-amino-sulfophenyl)azo-naphthaleneC16H12N4Na2O7S2C_{16}H_{12}N_{4}Na_{2}O_{7}S_{2}Features disodium salt form
1-Naphthalenesulfonic acid derivativesVariesDifferent naphthalene substitutions

These compounds are distinguished by variations in their functional groups or salt forms, impacting their solubility, reactivity, and application potential. The unique combination of a naphthalene core with specific substituents makes 2-Naphthalenesulfonic acid, 6-amino-5-((4-chloro-5-methyl-2-sulfophenyl)azo)-4-hydroxy-, particularly valuable in dye chemistry and related fields.

XLogP3

2.4

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

470.9961698 g/mol

Monoisotopic Mass

470.9961698 g/mol

Heavy Atom Count

30

General Manufacturing Information

2-Naphthalenesulfonic acid, 6-amino-5-[2-(4-chloro-5-methyl-2-sulfophenyl)diazenyl]-4-hydroxy-: INACTIVE

Dates

Last modified: 08-10-2024

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